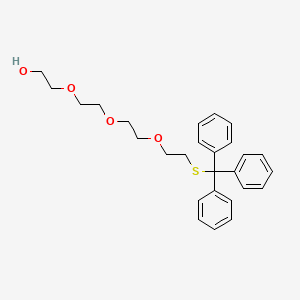
Trt-S-EEEE
Vue d'ensemble
Description
Trt-S-EEEE is a synthetic peptide derived from the natural peptide hormone, oxytocin. Oxytocin is a hormone that plays an important role in social behavior, sexual behavior, and pair bonding in mammals. Trt-S-EEEE is a synthetic form of oxytocin that has been developed for use in laboratory experiments. This synthetic peptide has several advantages over natural oxytocin, including greater stability, higher potency, and improved solubility.
Applications De Recherche Scientifique
Trt-S-EEEE has several scientific research applications. It has been used in studies of social behavior, sexual behavior, and pair bonding in mammals. It has also been used to study the effects of oxytocin on the brain, including its role in modulating stress and anxiety. In addition, Trt-S-EEEE has been used to study the effects of oxytocin on the cardiovascular system, including its role in regulating blood pressure. Finally, Trt-S-EEEE has been used to study the effects of oxytocin on the endocrine system, including its role in regulating hormone levels.
Mécanisme D'action
Trt-S-EEEE binds to oxytocin receptors in the brain and other tissues. Upon binding, it triggers a cascade of biochemical and physiological events that result in the release of hormones, neurotransmitters, and other chemicals. These chemicals are responsible for modulating a variety of physiological processes, including social behavior, sexual behavior, and pair bonding in mammals.
Biochemical and Physiological Effects
Trt-S-EEEE has several biochemical and physiological effects. It has been shown to increase the release of dopamine, a neurotransmitter involved in reward and pleasure. It has also been shown to increase the release of oxytocin, a hormone involved in social bonding, and vasopressin, a hormone involved in pair bonding. In addition, Trt-S-EEEE has been shown to modulate the activity of several other hormones, including cortisol and norepinephrine. Finally, Trt-S-EEEE has been shown to modulate the activity of the autonomic nervous system, resulting in changes in heart rate, blood pressure, and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
Trt-S-EEEE has several advantages for laboratory experiments. It is more stable than natural oxytocin, making it less susceptible to enzymatic degradation. It is also more potent than natural oxytocin, making it more effective in producing physiological effects. In addition, Trt-S-EEEE is more soluble than natural oxytocin, making it easier to work with in aqueous solutions.
The main limitation of Trt-S-EEEE for laboratory experiments is its cost. It is more expensive than natural oxytocin, making it less cost-effective for some experiments. In addition, Trt-S-EEEE is not as widely available as natural oxytocin, making it more difficult to obtain for some experiments.
Orientations Futures
The future of Trt-S-EEEE is promising. There are several potential future directions for its use in laboratory experiments. One potential direction is to use Trt-S-EEEE to study the effects of oxytocin on the immune system, including its role in modulating inflammation. Another potential direction is to use Trt-S-EEEE to study the effects of oxytocin on the gut microbiome, including its role in modulating the composition of the microbiome. Finally, Trt-S-EEEE could be used to study the effects of oxytocin on the endocrine system, including its role in regulating hormone levels.
Propriétés
IUPAC Name |
2-[2-[2-(2-tritylsulfanylethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O4S/c28-16-17-29-18-19-30-20-21-31-22-23-32-27(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-15,28H,16-23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPFZFIJHFPEPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trt-S-EEEE | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid](/img/structure/B6292097.png)

